Z-Lys(Z)-Ser-OH Z-Lys(Z)-Ser-OH
Brand Name: Vulcanchem
CAS No.: 106326-29-8
VCID: VC20835090
InChI: InChI=1S/C25H31N3O8/c29-15-21(23(31)32)27-22(30)20(28-25(34)36-17-19-11-5-2-6-12-19)13-7-8-14-26-24(33)35-16-18-9-3-1-4-10-18/h1-6,9-12,20-21,29H,7-8,13-17H2,(H,26,33)(H,27,30)(H,28,34)(H,31,32)/t20-,21-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C25H31N3O8
Molecular Weight: 501.5 g/mol

Z-Lys(Z)-Ser-OH

CAS No.: 106326-29-8

Cat. No.: VC20835090

Molecular Formula: C25H31N3O8

Molecular Weight: 501.5 g/mol

* For research use only. Not for human or veterinary use.

Z-Lys(Z)-Ser-OH - 106326-29-8

Specification

CAS No. 106326-29-8
Molecular Formula C25H31N3O8
Molecular Weight 501.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C25H31N3O8/c29-15-21(23(31)32)27-22(30)20(28-25(34)36-17-19-11-5-2-6-12-19)13-7-8-14-26-24(33)35-16-18-9-3-1-4-10-18/h1-6,9-12,20-21,29H,7-8,13-17H2,(H,26,33)(H,27,30)(H,28,34)(H,31,32)/t20-,21-/m0/s1
Standard InChI Key GWTZMIJUPBOPKG-SFTDATJTSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Nomenclature

Z-Lys(Z)-Ser-OH, also known as Z-lysine(Z)-serine, is a dipeptide derivative where both the alpha-amino group of lysine and the epsilon-amino group of its side chain are protected with benzyloxycarbonyl (Z) groups. The "Z" designation refers to this benzyloxycarbonyl protection strategy, which is commonly employed in peptide synthesis to prevent unwanted reactions during the coupling process . The compound contains a serine residue with a free hydroxyl group, which contributes to its unique chemical properties and reactivity profile.

The strategic protection of reactive groups in Z-Lys(Z)-Ser-OH makes it particularly useful in controlled peptide synthesis, where selective deprotection and sequential coupling are required to create specific peptide sequences. This dual protection system ensures that only desired reactions occur during synthetic procedures, maintaining the integrity of the peptide structure being assembled.

Chemical Properties and Physical Characteristics

Molecular Identity and Fundamental Properties

Z-Lys(Z)-Ser-OH is identified by the CAS number 106326-29-8 and has a molecular formula of C₂₅H₃₁N₃O₈ . This reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that includes the protected lysine and serine amino acid residues along with the benzyloxycarbonyl protecting groups.

The molecular weight of Z-Lys(Z)-Ser-OH is 501.52900 g/mol, which is consistent with its complex structure containing multiple functional groups . The exact mass of the compound is 501.21100, an important parameter for its identification in mass spectrometry analyses . These precise measurements enable researchers to confirm the identity and purity of the compound when used in various applications.

Physical Properties and Solubility Profile

As a peptide derivative, Z-Lys(Z)-Ser-OH exhibits properties that are characteristic of amino acids and small peptides. The compound typically shows good solubility in polar solvents due to the presence of multiple polar functional groups including the carboxylic acid, amide bonds, and the hydroxyl group from the serine residue . These groups contribute to the compound's ability to form hydrogen bonds with solvent molecules and other biomolecules.

The polar surface area (PSA) of Z-Lys(Z)-Ser-OH is 163.29000, providing insight into its potential for membrane permeability and bioavailability . Additionally, its calculated LogP value of 3.11250 suggests moderate lipophilicity, which influences its solubility profile and potential interactions with biological membranes . These parameters are crucial for predicting the compound's behavior in various experimental and biological systems.

Tabulated Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Z-Lys(Z)-Ser-OH

PropertyValue
CAS Number106326-29-8
Molecular FormulaC₂₅H₃₁N₃O₈
Molecular Weight501.52900 g/mol
Exact Mass501.21100
Polar Surface Area (PSA)163.29000
LogP3.11250
Typical AppearanceWhite to off-white solid
SolubilitySoluble in polar organic solvents
Typical Purity in Commercial Preparations≥95%

Synthesis Methods and Protection Strategies

General Synthetic Approaches

The synthesis of Z-Lys(Z)-Ser-OH typically involves a sequential approach, beginning with the preparation of appropriately protected amino acid precursors. Based on synthesis methods for related compounds like Z-Lys(Z)-OH, a common approach involves protection reactions followed by peptide bond formation.

For the synthesis of the precursor Z-Lys(Z)-OH, the reaction typically uses H-Lys(Z)-OH (lysine with the side chain already protected) with benzyl chloroformate under basic conditions, often using sodium carbonate in a dioxane-water mixture at pH 10-11 . This reaction introduces the Z protecting group at the alpha-amino position of lysine. The resulting fully protected lysine can then be coupled with a protected serine derivative, followed by selective deprotection to yield Z-Lys(Z)-Ser-OH.

Protection Strategy Rationale

The protection of amino groups in lysine is crucial for controlling reactivity during peptide synthesis. In Z-Lys(Z)-Ser-OH, both the alpha-amino group and the epsilon-amino group of lysine are protected with Z groups, while the carboxyl group remains free for subsequent reactions . This protection pattern allows for the controlled extension of the peptide chain at the C-terminus.

The benzyloxycarbonyl (Z) protecting group offers several advantages in peptide synthesis:

  • Stability under mild acidic and basic conditions

  • Selective removal under specific conditions such as catalytic hydrogenation

  • Compatibility with various coupling methods

  • Prevention of unwanted side reactions during synthesis

This strategic protection ensures that during peptide synthesis, only the desired reactions occur at specific functional groups, maintaining the integrity and specificity of the growing peptide chain.

QuantityApproximate Price Range (€)Typical Delivery Timeframe
1g331.002-3 months
2g401.002-3 months
5g713.002-3 months
10g1,084.002-3 months
25g2,294.002-3 months

Applications in Peptide Chemistry and Research

Role in Peptide Synthesis

Z-Lys(Z)-Ser-OH serves as an important building block in the synthesis of more complex peptides and peptide-based molecules. Its dual-protected lysine residue combined with the serine residue offers a specific structural motif that can be incorporated into peptide sequences of interest . This is particularly valuable in the synthesis of peptides with specific biological activities or those designed to interact with particular molecular targets.

In solid-phase peptide synthesis (SPPS), protected amino acid derivatives like Z-Lys(Z)-Ser-OH can be used to introduce specific amino acid sequences at defined positions. The ability to selectively remove protecting groups allows for controlled extension of the peptide chain and the incorporation of complex structural elements that may be crucial for the peptide's biological activity.

Applications in Biochemistry and Medicinal Chemistry

The applications of Z-Lys(Z)-Ser-OH extend to various areas of biochemistry and medicinal chemistry:

  • Development of peptide-based drugs: The lysine-serine motif is found in various bioactive peptides, and Z-Lys(Z)-Ser-OH provides a means to incorporate this motif into potential therapeutic candidates.

  • Structure-activity relationship studies: By incorporating Z-Lys(Z)-Ser-OH into peptide analogs, researchers can explore how specific structural features impact biological activity.

  • Enzyme inhibitor design: Peptides containing lysine and serine residues can serve as substrates or inhibitors for various enzymes, and Z-Lys(Z)-Ser-OH can be used in the synthesis of such molecules.

  • Protein-protein interaction modulators: Peptides derived from Z-Lys(Z)-Ser-OH may mimic protein-protein interaction interfaces, potentially leading to the development of modulators of these interactions.

Comparative Analysis with Related Compounds

Structural Comparison with Similar Protected Amino Acids

To better understand the properties and applications of Z-Lys(Z)-Ser-OH, it is valuable to compare it with related compounds, particularly those that share structural elements or serve similar functions in peptide synthesis.

Table 3: Comparison of Z-Lys(Z)-Ser-OH with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Z-Lys(Z)-Ser-OHC₂₅H₃₁N₃O₈501.52900Contains both lysine and serine residues; dual Z protection
Z-Lys(Z)-OHC₂₂H₂₆N₂O₆414.452Lacks the serine residue; dual Z protection on lysine
Z-Lys-OHC₁₄H₂₀N₂O₄280.3Only alpha-amino group of lysine is protected

Z-Lys(Z)-OH, with a molecular formula of C₂₂H₂₆N₂O₆ and a molecular weight of 414.452 g/mol, is structurally simpler than Z-Lys(Z)-Ser-OH as it lacks the serine residue . This compound serves as a precursor in the synthesis of Z-Lys(Z)-Ser-OH and is used in similar applications where only the protected lysine residue is required.

Z-Lys-OH has a molecular formula of C₁₄H₂₀N₂O₄ and a molecular weight of 280.3 g/mol . It differs from Z-Lys(Z)-Ser-OH in that only the alpha-amino group is protected with a Z group, while the epsilon-amino group remains unprotected. This selective protection offers different reactivity and is used in synthesis strategies where the side chain amino group needs to remain reactive.

Functional Differences and Research Applications

The structural differences between these compounds translate into differences in their physical and chemical properties. The additional functional groups in Z-Lys(Z)-Ser-OH, particularly the hydroxyl group from serine, contribute to increased polarity and hydrogen-bonding capacity compared to Z-Lys(Z)-OH.

The higher molecular weight and greater complexity of Z-Lys(Z)-Ser-OH also impact its solubility and reactivity profiles. The presence of multiple protecting groups and functional groups in Z-Lys(Z)-Ser-OH offers more possibilities for selective deprotection and modification, making it a more versatile building block for complex peptide synthesis compared to simpler protected amino acids.

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